2,2,3,3-Tetrafluoro-1,4-butanediol

Catalog No.
S705456
CAS No.
425-61-6
M.F
C4H6F4O2
M. Wt
162.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,3,3-Tetrafluoro-1,4-butanediol

CAS Number

425-61-6

Product Name

2,2,3,3-Tetrafluoro-1,4-butanediol

IUPAC Name

2,2,3,3-tetrafluorobutane-1,4-diol

Molecular Formula

C4H6F4O2

Molecular Weight

162.08 g/mol

InChI

InChI=1S/C4H6F4O2/c5-3(6,1-9)4(7,8)2-10/h9-10H,1-2H2

InChI Key

CDZXJJOGDCLNKX-UHFFFAOYSA-N

SMILES

C(C(C(CO)(F)F)(F)F)O

Canonical SMILES

C(C(C(CO)(F)F)(F)F)O

Synthesis of Fluorinated Polymers

  • Segmented Polyurethanes: 2,2,3,3-Tetrafluoro-1,4-butanediol acts as a key building block in the synthesis of specific segmented polyurethanes (SPUs) with unique properties. These SPUs, designated as SPU 001-002 and SPU 003-006, are being explored for their potential applications due to the incorporation of the fluorine atoms. Source: Sigma-Aldrich:
  • Perfluoro-Polyether (PFPE) Modified Polyurethanes: Research explores the use of 2,2,3,3-Tetrafluoro-1,4-butanediol in the synthesis of PFPE-modified segmented polyurethanes. These materials combine the properties of both PFPEs and polyurethanes, offering potential advantages in areas like oil resistance and chemical stability. Source: Sigma-Aldrich:

Other Research Applications

  • Limited research explores the utilization of 2,2,3,3-Tetrafluoro-1,4-butanediol in the synthesis of other compounds, such as 2,2,3,3-tetrafluorobutane-1,4-diyl dicarbamate and dinitrate. However, further investigation is needed to understand their potential applications. Source: Sigma-Aldrich:

2,2,3,3-Tetrafluoro-1,4-butanediol is a fluorinated compound with the molecular formula C₄H₆F₄O₂ and a molecular weight of approximately 162.08 g/mol. It is characterized by the presence of four fluorine atoms attached to a butanediol backbone, making it a highly polar and hydrophobic substance. This compound is notable for its unique chemical properties, which arise from the electronegative fluorine atoms that influence its reactivity and interactions with other molecules .

TFBD itself doesn't have a known biological mechanism of action. Its significance lies in its role as a precursor for the synthesis of functional materials.

  • Limited data exists on the specific hazards of TFBD. However, as a general guideline, fluorinated alcohols can be corrosive and may irritate skin and eyes [].
  • It's recommended to follow standard laboratory safety protocols when handling TFBD, including wearing gloves, eye protection, and working in a well-ventilated area [].
Due to its functional groups. Some notable reactions include:

  • Esterification: It can react with acids to form esters. For example, when treated with trifluoromethanesulfonic anhydride in the presence of pyridine, it yields trifluoromethanesulfonic acid esters .
  • Nucleophilic Substitution: The hydroxyl groups can be replaced by nucleophiles under basic conditions, allowing for the synthesis of various derivatives .
  • Polymerization: It serves as a precursor in the synthesis of segmented polyurethanes and perfluoro-polyethers, indicating its utility in polymer chemistry .

The biological activity of 2,2,3,3-Tetrafluoro-1,4-butanediol has been explored in various studies. Its derivatives have shown potential in biological applications due to their unique structural characteristics. For instance:

  • Antimicrobial Properties: Certain derivatives exhibit antimicrobial activity, making them candidates for pharmaceutical applications.
  • Toxicity Studies: Research indicates that while some derivatives may possess beneficial biological activities, others could exhibit toxicity depending on their structure and concentration .

Synthesis of 2,2,3,3-Tetrafluoro-1,4-butanediol can be achieved through several methods:

  • Fluorination of Butanediol: Direct fluorination of 1,4-butanediol using fluorinating agents.
  • Reactions with Fluorinated Reagents: Utilizing perfluorinated compounds in reactions that introduce fluorine atoms into the butanediol structure.
  • Multi-step Synthesis: Involves initial formation of intermediates followed by selective fluorination and functionalization steps to yield the target compound .

The applications of 2,2,3,3-Tetrafluoro-1,4-butanediol are diverse:

  • Polymer Industry: Used in the synthesis of segmented polyurethanes and perfluoro-polyethers which have applications in coatings and sealants due to their chemical resistance.
  • Chemical Intermediates: Serves as an intermediate in the production of various fluorinated compounds used in pharmaceuticals and agrochemicals .
  • Surfactants: Its unique properties make it suitable for use in surfactants that require stability under extreme conditions.

Interaction studies involving 2,2,3,3-Tetrafluoro-1,4-butanediol focus on its behavior in biological systems and its interactions with other chemicals:

  • Protein Binding Studies: Research has indicated that certain derivatives may interact with proteins or enzymes due to their structural characteristics.
  • Solubility Studies: The compound's solubility profile has been analyzed to understand its distribution within biological systems and its potential bioavailability .

Several compounds share structural similarities with 2,2,3,3-Tetrafluoro-1,4-butanediol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1,4-ButanediolNo fluorine substituentsMore hydrophilic; used as a solvent
2-Hydroxy-1,1,1-trifluoroethaneContains one trifluoromethyl groupLess complex; used in refrigerants
2,2-DifluoroethanolTwo fluorine atoms on an ethanol backboneLower boiling point; used as a solvent
2-Fluoro-1-butanolOne fluorine atom on a butanol backboneLess polar; used in organic synthesis

The uniqueness of 2,2,3,3-Tetrafluoro-1,4-butanediol lies in its tetrafluorinated structure which imparts distinctive properties such as high thermal stability and low surface tension compared to its non-fluorinated counterparts.

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

425-61-6

Wikipedia

2,2,3,3-tetrafluoro-1,4-butanediol

Dates

Modify: 2023-08-15

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